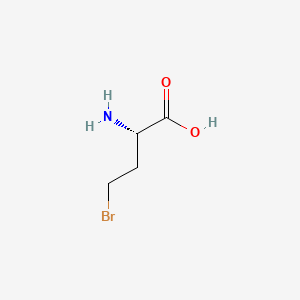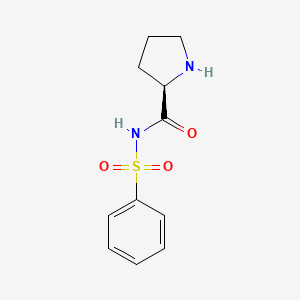![molecular formula C7H4FN3O2 B12821423 5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)
5-fluoro-6-nitro-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-6-nitro-1H-benzo[d]imidazole: is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both fluorine and nitro substituents on the benzimidazole core imparts unique chemical and physical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-nitro-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoro-1H-benzo[d]imidazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-fluoro-6-nitro-1H-benzo[d]imidazole can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 5-amino-6-nitro-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-fluoro-6-nitro-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for the treatment of various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 5-fluoro-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
5-fluoro-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-nitro-1H-benzo[d]imidazole: Lacks the fluorine atom, affecting its lipophilicity and cellular uptake.
5-chloro-6-nitro-1H-benzo[d]imidazole: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: 5-fluoro-6-nitro-1H-benzo[d]imidazole is unique due to the combined presence of both fluorine and nitro groups on the benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H4FN3O2 |
|---|---|
Poids moléculaire |
181.12 g/mol |
Nom IUPAC |
5-fluoro-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10) |
Clé InChI |
WGABBDSDABKJQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)

![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)










